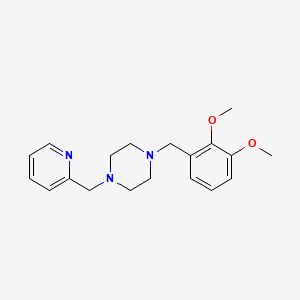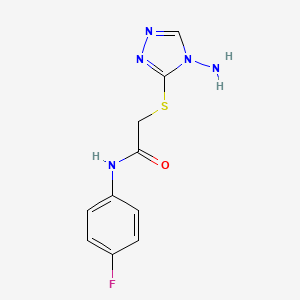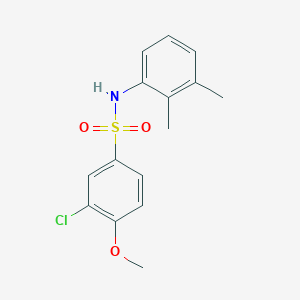
3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.
Coupling Reaction: The chlorinated intermediate is then coupled with 2,3-dimethylaniline in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.
Reduction: Formation of N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.
Biological Studies: Investigated for its potential inhibitory effects on enzymes and receptors.
Industrial Chemistry: Utilized as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid, thereby inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2,3-dimethylphenyl)-benzenesulfonamide
- 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide
- 3-chloro-N-(2,3-dimethylphenyl)-benzenesulfonamide
Uniqueness
3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both a chloro group and a methoxy group on the benzenesulfonamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-5-4-6-14(11(10)2)17-21(18,19)12-7-8-15(20-3)13(16)9-12/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISXHXSAZJGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]benzamide](/img/structure/B5735307.png)
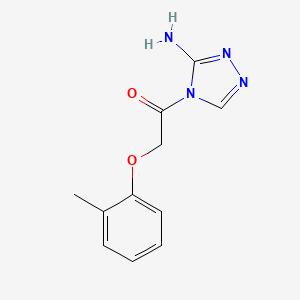
![4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]butan-2-one](/img/structure/B5735319.png)
![Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B5735330.png)
![N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5735337.png)
![N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide](/img/structure/B5735355.png)
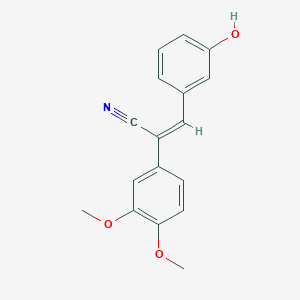
![11-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5735367.png)
![1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B5735373.png)
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B5735374.png)
![(2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5735392.png)
